molecular formula C13H16INO B7859620 N-(cyclobutylmethyl)-3-iodo-N-methylbenzamide

N-(cyclobutylmethyl)-3-iodo-N-methylbenzamide

Cat. No.: B7859620
M. Wt: 329.18 g/mol
InChI Key: ZUZCFVJVFJMIKB-UHFFFAOYSA-N
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Description

N-(cyclobutylmethyl)-3-iodo-N-methylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a cyclobutylmethyl group, an iodine atom at the 3-position of the benzene ring, and a methyl group attached to the nitrogen atom of the amide group. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethyl)-3-iodo-N-methylbenzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific steps for synthesizing this compound may include:

    Preparation of 3-iodobenzoyl chloride: This can be achieved by reacting 3-iodobenzoic acid with thionyl chloride.

    Formation of N-(cyclobutylmethyl)-3-iodobenzamide: The 3-iodobenzoyl chloride is then reacted with cyclobutylmethylamine to form the desired amide.

    Methylation: The final step involves methylation of the amide nitrogen using a suitable methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)-3-iodo-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position of the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in substitution reactions involving aryl halides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce 3-iodobenzoic acid and cyclobutylmethylamine.

Scientific Research Applications

N-(cyclobutylmethyl)-3-iodo-N-methylbenzamide has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.

    Biological Studies: It can be used in studies to investigate the biological activity of benzamide derivatives, including their effects on cellular processes and signaling pathways.

    Chemical Biology: The compound can serve as a probe to study protein-ligand interactions and to identify potential therapeutic targets.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-3-iodo-N-methylbenzamide depends on its specific biological target. In general, benzamide derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The interaction with these targets can modulate their activity, leading to changes in cellular signaling pathways and physiological responses. For example, some benzamides are known to act as inhibitors of histone deacetylases, which play a role in regulating gene expression .

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)-3-iodo-N-methylbenzamide
  • N-(cyclobutylmethyl)-4-iodo-N-methylbenzamide
  • N-(cyclobutylmethyl)-3-chloro-N-methylbenzamide

Uniqueness

N-(cyclobutylmethyl)-3-iodo-N-methylbenzamide is unique due to the presence of the cyclobutylmethyl group and the iodine atom at the 3-position of the benzene ring. These structural features can influence its chemical reactivity and biological activity, making it distinct from other benzamide derivatives. The specific substitution pattern can also affect its interaction with molecular targets, potentially leading to unique pharmacological properties.

Properties

IUPAC Name

N-(cyclobutylmethyl)-3-iodo-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO/c1-15(9-10-4-2-5-10)13(16)11-6-3-7-12(14)8-11/h3,6-8,10H,2,4-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZCFVJVFJMIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCC1)C(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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